KRAS G12D inhibitor 13
Description
Significance of KRAS G12D Mutations in Cancer Pathogenesis
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) gene is a critical regulator of cell growth and division. huborganoids.nl Mutations in this gene, particularly at codon 12, are among the most frequent oncogenic drivers in a variety of cancers, including pancreatic, colorectal, and lung cancers. nih.govpatsnap.commdanderson.org These mutations lock the KRAS protein in a constitutively active "on" state, leading to uncontrolled cell proliferation and tumor development. mdanderson.orgnih.gov
Historical Challenges in Directly Targeting KRAS G12D Due to Structural Characteristics
For decades, KRAS was considered "undruggable" due to the structural characteristics of the protein. mdanderson.orgnih.govpharmaceutical-technology.com The KRAS protein has a smooth surface with a high affinity for its natural binding partners, guanosine (B1672433) triphosphate (GTP) and guanosine diphosphate (B83284) (GDP), making it difficult for small molecules to bind effectively. nih.govjetir.org
Specifically for the G12D mutation, the presence of aspartic acid, which is not a good target for covalent attack, posed a significant hurdle for the development of covalent inhibitors. nih.gov This is in contrast to the G12C mutation, where the cysteine residue provided a reactive handle for the development of the first-generation of successful KRAS inhibitors. nih.govnih.gov The lack of a suitable druggable pocket on the surface of the KRAS G12D protein further complicated direct targeting efforts. jetir.org
Evolution of KRAS G12D Inhibitor Development Paradigms
The landscape of KRAS inhibitor development underwent a significant paradigm shift with the discovery of a cryptic allosteric pocket, known as the switch-II pocket, in the KRAS G12C mutant. nih.govpharmaceutical-technology.com This breakthrough, which led to the development of FDA-approved G12C inhibitors like sotorasib (B605408) and adagrasib, reignited hope for targeting other KRAS mutations. nih.govmdanderson.orgingentaconnect.com
Researchers began to explore non-covalent strategies to target KRAS G12D. A key development was the design of inhibitors that could form a salt bridge with the aspartic acid at position 12 within the switch-II pocket. nih.govnih.gov This approach allows for specific binding to the G12D mutant protein. nih.gov Furthermore, the development of tri-complex inhibitors, which recruit a chaperone protein to bind to the target, has opened up new possibilities for targeting the active, GTP-bound state of KRAS G12D. nih.gov
Interactive Data Table: Overview of Selected KRAS G12D Inhibitors in Development
| Compound Name | Mechanism of Action | Development Stage |
| MRTX1133 | Selective, non-covalent inhibitor of both inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D. frontiersin.org | Preclinical nih.gov |
| TH-Z827 | Forms a salt bridge with Asp12 in the switch-II pocket, inhibiting KRAS signaling. nih.gov | Preclinical nih.gov |
| TH-Z835 | Forms a salt bridge with Asp12 in the switch-II pocket, inhibiting KRAS signaling. nih.gov | Preclinical nih.gov |
| RMC-9805 | Covalent KRAS G12D(ON) inhibitor that forms a tricomplex with Cyclophilin A. nih.gov | Preclinical nih.gov |
| ASP3082 | A PROTAC (PROteolysis TArgeting Chimera) that targets KRAS G12D for degradation. frontiersin.org | Phase I Clinical Trial frontiersin.org |
| VS-7375 (GFH375) | Oral KRAS G12D (ON/OFF) inhibitor. cancernetwork.com | Phase I/IIa Clinical Trial cancernetwork.com |
| Zoldonrasib (RMC-6236) | Pan-RAS inhibitor that targets multiple RAS mutations, including G12D. pharmaceutical-technology.cominvesting.com | Clinical Trials investing.com |
| ERAS-5024 | Potent and selective KRAS G12D inhibitor. nih.gov | Preclinical nih.gov |
| HRS-4642 | High-affinity, selective, long-acting, non-covalent KRAS G12D-specific inhibitor. springermedizin.denih.gov | Phase I Clinical Trial nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H33F2N7O3 |
|---|---|
Molecular Weight |
589.6 g/mol |
IUPAC Name |
4-[(2R,6R)-4-[(2S)-aziridine-2-carbonyl]-2,6-dimethylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C31H33F2N7O3/c1-15(2)25-27(16(3)9-10-34-25)40-28-19(11-21(33)26(36-28)24-20(32)7-6-8-23(24)41)29(37-31(40)43)39-17(4)13-38(14-18(39)5)30(42)22-12-35-22/h6-11,15,17-18,22,35,41H,12-14H2,1-5H3/t17-,18-,22+/m1/s1 |
InChI Key |
GWDIBFOCNIJWFJ-HMFYCAOWSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)[C@@H]6CN6 |
Canonical SMILES |
CC1CN(CC(N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)C6CN6 |
Origin of Product |
United States |
Molecular Mechanisms of Kras G12d Inhibition by Chemical Compounds
Direct Binding Modalities to KRAS G12D Protein
The direct engagement of the KRAS G12D protein by small molecule inhibitors is a primary strategy to neutralize its oncogenic signaling. This interaction can be either permanent (covalent) or reversible (non-covalent), with each modality offering distinct biochemical advantages.
Covalent inhibitors form a permanent chemical bond with their target protein, which can lead to durable and potent inhibition. While the KRAS G12C mutation, with its reactive cysteine residue, has been successfully targeted by covalent drugs like sotorasib (B605408) and adagrasib, targeting the G12D mutation is more challenging due to the less reactive nature of the aspartic acid residue. nih.govwichita.edu
Despite this challenge, researchers have developed specific covalent inhibitors for KRAS G12D. KRAS G12D inhibitor 13 is a potent, covalent inhibitor identified as compound 142 in patent WO2021108683A1. medchemexpress.com This class of inhibitors is designed to form an irreversible bond with the mutant aspartate-12 residue. Another example is RMC-9805, a covalent inhibitor that forms a complex with cyclophilin A to specifically react with the aspartate-12 of KRAS G12D in its active, GTP-bound state. nih.gov This covalent modification blocks the protein's downstream signaling capabilities. nih.gov The goal of such inhibitors is to create a small molecule that can effectively and specifically label the Asp12 residue, thereby disabling the protein and halting uncontrolled cell growth. wichita.edu
A major breakthrough in targeting KRAS was the discovery of a druggable pocket located near the switch II region (Switch II Pocket or SW-II P). nih.gov Many non-covalent inhibitors are designed to fit into this pocket, disrupting the protein's function without forming a permanent bond. This approach relies on a combination of specific intermolecular forces, such as hydrogen bonds and salt bridges, to achieve high affinity and selectivity for the mutant protein. mdpi.com
Several non-covalent KRAS G12D inhibitors have been developed that utilize this pocket. nih.gov
MRTX1133 is a potent and selective non-covalent inhibitor that binds to the SW-II pocket, demonstrating inhibition of KRAS G12D signaling and tumor growth in preclinical models. nih.govmdanderson.org
Compounds like TH-Z827 , TH-Z835 , and KD-8 also bind non-covalently and specifically to mutant KRAS G12D, inhibiting cell proliferation. nih.gov
Structure-based design has led to compounds like ERAS-5024 , where specific chemical groups form extensive hydrogen bond interactions within the SW-II pocket, conferring high potency and G12D selectivity. nih.gov For instance, a bridged amine group can interact with both the Gly60 backbone and the Asp12 side-chain, a key feature for selectivity. nih.gov
These interactions stabilize the inhibitor within the pocket, interfering with the conformational changes required for KRAS signaling.
The KRAS protein cycles between an inactive, GDP-bound state and an active, GTP-bound state. nih.gov The oncogenic G12D mutation predominantly traps the protein in the active GTP-bound form. Inhibitors can be designed to target one or both of these states.
GDP-Bound (Inactive State) Targeting : Many inhibitors are designed to bind to the inactive, GDP-bound form of KRAS G12D. By binding to and stabilizing this conformation, they prevent the exchange of GDP for GTP, thus locking the protein in an "off" state. The pioneering covalent KRAS G12C inhibitors primarily function by this mechanism. nih.gov Similarly, the non-covalent G12D inhibitor MRTX1133 binds to the inactive KRAS G12D-GDP complex. nih.gov
GTP-Bound (Active State) Targeting : Targeting the active, GTP-bound state is another valid strategy. The covalent inhibitor RMC-9805 is an example of a KRAS G12D(ON) inhibitor, as it specifically engages the protein when it is bound to GTP. nih.gov
Dual "ON/OFF" Targeting : Some advanced inhibitors can bind to both the active (GTP-bound) and inactive (GDP-bound) states. VS-7375 (also known as GFH375) is a non-covalent inhibitor with this dual mechanism. nih.govtargetedonc.com By targeting both conformations, these inhibitors may provide a more comprehensive and sustained blockade of KRAS signaling. targetedonc.com
Table 1: Binding State Specificity of Select KRAS G12D Inhibitors
| Inhibitor | Binding Mechanism | Target Nucleotide State |
|---|---|---|
| MRTX1133 | Non-Covalent | GDP-bound (Inactive) nih.gov |
| RMC-9805 | Covalent | GTP-bound (Active) nih.gov |
| VS-7375 (GFH375) | Non-Covalent | Both GDP and GTP-bound nih.govtargetedonc.com |
Disruption of KRAS-Effector Protein Interactions
The ultimate function of active KRAS is to bind to and activate downstream effector proteins, such as RAF and PI3K, thereby propagating the growth signal. frontiersin.org A key mechanism of KRAS G12D inhibitors is to physically block this protein-protein interaction. By binding to the SW-II region, which is a critical surface for effector binding, inhibitors like GFH375 prevent KRAS G12D from engaging with its downstream targets. nih.gov This disruption effectively silences the aberrant signaling cascade at its source, inhibiting tumor cell proliferation. nih.gov
Inhibition of Guanine Nucleotide Exchange Factor (GEF) Activity (e.g., SOS1-dependent exchange)
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Adagrasib |
| ERAS-5024 |
| GFH375 |
| HRS-4642 |
| KD-8 |
| This compound |
| MRTX1133 |
| RMC-9805 |
| Sotorasib |
| TH-Z827 |
| TH-Z835 |
Attenuation of Downstream Oncogenic Signaling Pathways
The KRAS G12D mutation leads to the constitutive activation of multiple downstream signaling pathways that are crucial for tumor growth and survival. jetir.org KRAS G12D inhibitors exert their therapeutic effects by binding to the mutant protein and preventing its interaction with downstream effectors, thereby disrupting these oncogenic signals. The primary pathways affected are the RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the RalGEF pathway. jetir.orgnih.gov
RAF-MEK-ERK Pathway Modulation
The RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. aging-us.com In cancers driven by the KRAS G12D mutation, this pathway is persistently activated. nih.gov KRAS G12D inhibitors effectively suppress this pathway by preventing the interaction of KRAS G12D with its downstream effector, RAF1. springermedizin.denih.gov
Several studies have demonstrated the ability of specific KRAS G12D inhibitors to modulate this pathway. For instance, the non-covalent inhibitor MRTX1133 has been shown to block the interaction between KRAS G12D and RAF1, leading to a significant reduction in the phosphorylation of downstream signaling molecules MEK and ERK. nih.govnih.gov This inhibition of the MAPK pathway has been observed in various cancer cell lines and preclinical models. nih.govnih.gov Another example is the inhibitor HRS-4642, which also functions by inhibiting the binding of KRAS G12D to RAF1, thereby suppressing the downstream MEK-ERK signaling cascade. springermedizin.denih.gov Similarly, the tri-complex inhibitor RMC-9805 sterically inhibits the interaction of RAS with its downstream effectors, including those in the RAF-MEK-ERK pathway. youtube.com
The table below summarizes the effects of selected KRAS G12D inhibitors on the RAF-MEK-ERK pathway.
| Inhibitor | Mechanism of RAF-MEK-ERK Pathway Modulation | Observed Effects |
| MRTX1133 | Blocks interaction between KRAS G12D and RAF1. nih.govnih.gov | Reduced phosphorylation of MEK and ERK. nih.govnih.gov |
| HRS-4642 | Inhibits binding of KRAS G12D to RAF1. springermedizin.denih.gov | Suppression of MEK-ERK signaling. springermedizin.denih.gov |
| RMC-9805 | Sterically inhibits RAS interaction with downstream effectors. youtube.com | Attenuation of KRAS G12D downstream signaling. nih.gov |
It is important to note that while some KRAS G12D mutant proteins, such as KRAS G12V, strongly signal through the RAF-MEK-ERK pathway, others like KRAS G12D may also utilize other pathways. aacrjournals.org
PI3K-AKT-mTOR Pathway Dysregulation
The PI3K-AKT-mTOR pathway is another critical signaling network that governs cell growth, proliferation, and survival. nih.gov The KRAS G12D mutation can lead to the activation of this pathway, contributing to oncogenesis. jetir.org KRAS G12D inhibitors can disrupt this pathway by preventing the mutant KRAS protein from activating PI3K. nih.gov
Research has shown that KRAS G12D-driven non-small cell lung cancer (NSCLC) models exhibit a strong dependence on the PI3K-AKT-mTOR pathway. nih.govresearchgate.net The inhibitor MRTX1133 has been shown to disrupt the interaction between KRAS G12D and PI3K, leading to the suppression of this signaling cascade. However, some studies have reported that short-term treatment with MRTX1133 did not lead to significant changes in the phosphorylation of AKT or S6, a downstream effector of mTOR, suggesting that the primary immediate effect might be on the MAPK pathway. nih.gov
Interestingly, resistance to KRAS inhibitors is often associated with the activation of the PI3K-AKT-mTOR signaling pathway. springermedizin.de This suggests that a comprehensive therapeutic strategy may require the dual inhibition of both the MAPK and PI3K-AKT-mTOR pathways. nih.gov
The table below outlines the impact of KRAS G12D inhibition on the PI3K-AKT-mTOR pathway.
| Inhibitor | Mechanism of PI3K-AKT-mTOR Pathway Dysregulation | Observed Effects |
| MRTX1133 | Disrupts interaction between KRAS G12D and PI3K. | Suppression of PI3K-AKT-mTOR signaling. |
| General KRAS G12D Inhibition | Prevents activation of PI3K by mutant KRAS. nih.gov | Reduced downstream signaling, though resistance can lead to pathway reactivation. nih.govspringermedizin.de |
It's noteworthy that different KRAS mutations can have varying impacts on PI3K signaling. For example, the KRAS G12R mutant shows a reduced affinity for PI3K compared to the G12D and G12V mutants. nih.gov
RalGEF Pathway Inhibition
The RalGEF (Ral Guanine Nucleotide Exchange Factor) pathway is a less canonical downstream effector pathway of RAS that plays a role in cell proliferation and transformation. jetir.org KRAS G12D can activate the RalGEF pathway, contributing to its oncogenic phenotype. jetir.org Inhibition of KRAS G12D by compounds like MRTX1133 is expected to block the activation of this pathway by preventing the interaction between the mutant KRAS protein and RalGEF.
Downstream of the RalGEF target RALB, the kinase TBK1 has been identified as a promoter of KRAS-dependent cell survival. cancer.gov Therefore, by inhibiting the upstream activator KRAS G12D, the entire RalGEF-RALB-TBK1 signaling axis can be attenuated. cancer.gov
Preclinical Evaluation of Kras G12d Inhibitor Efficacy in Cancer Models
In Vitro Cellular Activity Assessments
Selective Inhibition of KRAS G12D Mutant Cell Proliferation and Viability
KRAS G12D inhibitors have demonstrated potent and selective anti-proliferative effects in cancer cell lines harboring the KRAS G12D mutation. For instance, MRTX1133 has shown significant inhibition of cell growth in a panel of KRAS G12D-mutant cancer cell lines. This selectivity is a crucial attribute, as it indicates that the inhibitor primarily targets cancer cells with the specific mutation, while sparing healthy cells. Another inhibitor, HRS-4642, has also displayed strong specific inhibition of KRAS G12D mutant cell lines in a panel of 16 human cells with different KRAS mutation states. nih.gov
Evaluation of Half-Maximal Inhibitory Concentrations (IC50)
The potency of KRAS G12D inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. In a panel of 25 KRAS G12D-mutant cancer cell lines, MRTX1133 exhibited a median IC50 of 6.1 nM, highlighting its potent anti-proliferative activity. In contrast, the IC50 values in non-KRAS G12D mutant cell lines were significantly higher, exceeding 3000 nM, which further underscores the inhibitor's selectivity.
Another inhibitor, INCB161734, demonstrated a mean IC50 of 154 nM across seven human KRAS G12D mutant cell lines. aacrjournals.orgincytemi.com Similarly, TH-Z827 showed anti-proliferative effects with IC50 values of 4.4 and 4.7 μM in two pancreatic cancer cell lines with the KRAS G12D mutation. nih.gov
The table below summarizes the IC50 values of various KRAS G12D inhibitors in different cancer cell lines.
| Inhibitor | Cell Line(s) | KRAS Mutation | IC50 Value |
| MRTX1133 | Panel of 25 cancer cell lines | G12D | Median 6.1 nM |
| MRTX1133 | Non-KRAS G12D mutant cell lines | Not G12D | >3000 nM |
| INCB161734 | 7 human cancer cell lines | G12D | Mean 154 nM aacrjournals.orgincytemi.com |
| TH-Z827 | PANC-1, Panc 04.03 | G12D | 4.4 µM, 4.7 µM nih.gov |
| Exemplified Compound | AsPC-1 | G12D | 37.13 nM bioworld.com |
| Exemplified Compound | MIA PaCa-2 | G12C | 5,118 nM bioworld.com |
| Exemplified Compound | Hep G2 | Wild-type | >10,000-100,000 nM bioworld.com |
Induction of Cellular Apoptosis (e.g., Caspase Activation)
A key mechanism by which KRAS G12D inhibitors exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. Treatment with INCB161734 has been shown to induce the cleavage of caspase 3/7, key executioner caspases in the apoptotic pathway, in a pancreatic ductal adenocarcinoma (PDAC) cell line (HPAC) with an EC50 of less than 100 nM. aacrjournals.org In contrast, caspase cleavage was not induced in a wild-type cell line even at much higher concentrations. aacrjournals.org Similarly, peptide nucleic acid (PNA)-based antisense molecules designed to target the G12D KRAS mutation have been shown to induce a significant increase in the percentage of apoptotic cells in the AsPC-1 pancreatic cancer cell line. nih.gov
Cell Cycle Perturbation (e.g., S-phase arrest)
In addition to inducing apoptosis, KRAS G12D inhibitors can also disrupt the normal progression of the cell cycle, leading to cell cycle arrest. Treatment with INCB161734 has been observed to induce S-phase arrest in the HPAC cell line with an IC50 of 12.8 nM. aacrjournals.org This indicates that the inhibitor can halt DNA replication and prevent cancer cells from dividing. In contrast, S-phase inhibition in a wild-type cell line was significantly less pronounced. aacrjournals.org Furthermore, PNA-based antisense targeting of the KRAS G12D mutation has been suggested to cause cells to revert to controlled cell division and respond to cell-cycle checkpoints, thereby halting uncontrolled proliferation. nih.gov
Target Specificity and Selectivity Profiling Across RAS Isoforms
A critical aspect of the preclinical evaluation of KRAS G12D inhibitors is their selectivity for the G12D mutant over other RAS isoforms (such as HRAS and NRAS) and the wild-type KRAS protein. High selectivity is desirable to minimize off-target effects and potential toxicity.
MRTX1133 has demonstrated high selectivity for KRAS G12D, with significantly less activity against non-KRAS G12D mutant cell lines. Similarly, INCB161734 exhibits over 80-fold selectivity for the KRAS G12D mutant over wild-type KRAS in binding assays and over 40-fold selectivity in cell-free GDP/GTP exchange assays. aacrjournals.orgincytemi.com Another inhibitor, HRS-4642, also showed strong specific inhibition of KRAS G12D mutant cell lines. nih.gov
The development of monobodies, a type of synthetic binding protein, has also yielded highly selective inhibitors of KRAS G12D. These monobodies are selective for KRAS G12D over wild-type KRAS, other oncogenic KRAS mutations, and even the G12D mutation in HRAS and NRAS. pnas.org
In Vivo Efficacy Studies in Preclinical Cancer Models
The anti-tumor activity of KRAS G12D inhibitors observed in vitro has been translated into significant efficacy in in vivo preclinical cancer models. In xenograft models of pancreatic and colorectal cancer, MRTX1133 has been shown to induce tumor regression. Specifically, in a pancreatic cancer xenograft model, MRTX1133 treatment led to deep tumor regressions. aacrjournals.org
Similarly, INCB161734 has demonstrated significant tumor growth inhibition, arrest, and even regression in multiple mouse models of pancreatic and colorectal cancer. aacrjournals.org Another inhibitor, HRS-4642, has also been confirmed to significantly inhibit the growth of KRAS G12D tumors in various in vivo models, including human pancreatic cancer and lung adenocarcinoma xenografts. nih.gov
The table below provides a summary of the in vivo efficacy of selected KRAS G12D inhibitors.
| Inhibitor | Cancer Model | Outcome |
| MRTX1133 | Pancreatic and colorectal cancer xenografts | Tumor regression |
| MRTX1133 | Pancreatic cancer xenograft | Deep tumor regressions aacrjournals.org |
| INCB161734 | Multiple PDAC and CRC mouse tumor models | Significant tumor growth inhibition, arrest, and/or regression aacrjournals.org |
| HRS-4642 | Human pancreatic cancer and lung adenocarcinoma xenograft/PDX models | Significant inhibition of tumor growth nih.gov |
Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Models
KRAS G12D inhibitors have shown notable efficacy in pancreatic ductal adenocarcinoma (PDAC) xenograft models. The investigational small-molecule inhibitor, MRTX1133, has been a focal point of many of these studies. In xenograft mouse models of PDAC, MRTX1133 demonstrated a significant, dose-dependent reduction in tumor growth. nih.gov This was accompanied by a decrease in the phosphorylation of the downstream signaling molecule ERK. nih.gov
Another KRAS G12D inhibitor, LY3962673, also exhibited tumor regressions in KRAS G12D-driven tumor models when administered orally. aacrjournals.org Similarly, the compound HRS-4642 has been shown to significantly inhibit tumor growth in human pancreatic cancer AsPC-1 cell xenograft models. nih.gov Furthermore, first-in-class KRAS G12D(ON) inhibitors from Revolution Medicines induced significant tumor regressions in a human pancreatic cancer xenograft model carrying the KRAS G12D mutation. revmed.comrevmed.com These effects were observed across multiple dose levels and were well-tolerated. revmed.com
The efficacy of these inhibitors is not limited to monotherapy. For instance, combining MRTX1133 with an EGFR antibody enhanced its efficacy in human tumor xenograft mouse studies. aacrjournals.org Additionally, the combination of MRTX1133 with the BCL2 inhibitor venetoclax (B612062) resulted in tumor regression in PDAC models. aacrjournals.org
Colorectal Cancer (CRC) Xenograft Models
In the context of colorectal cancer (CRC), KRAS G12D inhibitors have also shown promising preclinical activity. The KRAS G12D inhibitor MRTX1133 has been effective in animal models of KRAS G12D-mutated colorectal cancer. nih.gov Proteolysis Targeting Chimeras (PROTACs) specific to KRAS G12D have demonstrated the ability to eliminate a significant percentage of mutant KRAS, leading to substantial suppression of downstream pERK signaling and tumor regression in xenograft models. ascopubs.org
The compound HRS-4642 has also been confirmed to significantly inhibit tumor growth in human colorectal cancer GP2d xenograft tumor models. nih.gov Another inhibitor, VS-7375, has shown promising anti-tumor activity in multiple KRAS G12D tumor models, including colorectal cancer. medchemexpress.com
Non-Small Cell Lung Cancer (NSCLC) Models
While the G12C mutation is more prevalent in non-small cell lung cancer (NSCLC), the G12D mutation is also a target. aacr.org Preclinical studies have explored the efficacy of KRAS G12D inhibitors in this context. For example, the KRAS G12D inhibitor HRS-4642 has been shown to significantly inhibit tumor growth in lung adenocarcinoma patient-derived xenograft (PDX) models. nih.gov
A phase 2 trial investigating the proteasome inhibitor bortezomib (B1684674) in patients with advanced KRAS G12D-mutant NSCLC observed a partial response in a patient with the invasive mucinous adenocarcinoma subtype. nih.gov This suggests that certain histologic subtypes of NSCLC may be particularly sensitive to therapies that modulate pathways downstream of KRAS.
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which are considered to more accurately reflect human tumor biology, have been crucial in evaluating KRAS G12D inhibitors. MRTX1133 has demonstrated efficacy in PDAC patient-derived xenograft models. nih.gov This inhibitor showed marked tumor regression in a subset of KRAS G12D-mutant patient-derived xenograft models. researchgate.net
The KRAS G12D inhibitor HRS-4642 has also been shown to significantly inhibit tumor growth in lung adenocarcinoma PDX models with the KRAS G12D mutation. nih.gov These findings in PDX models provide strong preclinical evidence for the potential clinical utility of these inhibitors.
Autochthonous Immunocompetent Models of KRAS G12D-Driven Cancers
Studies using autochthonous, immunocompetent mouse models, which closely mimic the natural development of tumors in humans, have provided key insights into the efficacy of KRAS G12D inhibitors and their interaction with the immune system. cancer.gov In such models of pancreatic cancer, the KRAS G12D inhibitor MRTX1133 not only inhibited tumor growth but also induced deep tumor regressions. cancer.govaacrjournals.orgaacrjournals.orgnih.govresearchgate.net
Assessment of Tumor Growth Inhibition and Regression
The primary endpoint in most preclinical evaluations of KRAS G12D inhibitors is the assessment of tumor growth inhibition and regression. Across various cancer models, these inhibitors have consistently demonstrated the ability to significantly inhibit tumor growth. nih.govnih.gov
In many instances, treatment with a KRAS G12D inhibitor has led to profound tumor regression, with some studies reporting complete or near-complete remissions after a treatment course. aacrjournals.orgaacrjournals.orgresearchgate.net For example, MRTX1133 prompted deep tumor regressions in all tested immunocompetent PDAC models. aacrjournals.orgaacrjournals.orgresearchgate.net Similarly, KRAS G12D-specific PROTAC degraders have been shown to induce significant tumor regression in xenograft models. ascopubs.org
The degree of tumor regression can be substantial, with one study noting that MRTX1133 induced over 30% tumor regression in 8 out of 11 PDAC models. frontiersin.org Furthermore, the combination of MRTX1133 with other targeted agents, such as afatinib, has been shown to reduce tumor size in orthotopic PDAC mouse models. nih.gov
Interactive Data Table: Preclinical Efficacy of KRAS G12D Inhibitors
| Inhibitor | Cancer Model | Model Type | Key Findings |
| MRTX1133 | Pancreatic Ductal Adenocarcinoma | Xenograft | Significant, dose-dependent tumor growth reduction; Decreased pERK phosphorylation. nih.gov |
| LY3962673 | KRAS G12D-driven Cancers | Xenograft | Demonstrated tumor regressions. aacrjournals.org |
| HRS-4642 | Pancreatic & Colorectal Cancer | Xenograft | Significantly inhibited tumor growth. nih.gov |
| Revolution Medicines' Inhibitor | Pancreatic Cancer | Xenograft | Induced significant tumor regressions. revmed.comrevmed.com |
| MRTX1133 + Venetoclax | Pancreatic Ductal Adenocarcinoma | Xenograft | Resulted in tumor regression. aacrjournals.org |
| KRAS G12D PROTACs | Colorectal Cancer | Xenograft | Eliminated significant percentage of mutant KRAS; Tumor regression. ascopubs.org |
| VS-7375 | Colorectal Cancer | Xenograft | Promising anti-tumor activity. medchemexpress.com |
| HRS-4642 | Non-Small Cell Lung Cancer | PDX | Significantly inhibited tumor growth. nih.gov |
| MRTX1133 | Pancreatic Ductal Adenocarcinoma | Autochthonous, Immunocompetent | Induced deep tumor regressions; T-cell dependent efficacy. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net |
Advanced Drug Discovery and Structure Activity Relationship Sar Strategies for Kras G12d Inhibitors
Computational Drug Design Methodologies
The journey to identify and optimize KRAS G12D inhibitors has been heavily reliant on sophisticated computational techniques. These methods have accelerated the discovery process, allowing for the efficient screening of vast chemical libraries and providing deep insights into the molecular interactions driving inhibitor potency and selectivity. mdpi.comdntb.gov.ua
Structure-Based Virtual Screening
At the forefront of the discovery of KRAS G12D inhibitors is structure-based virtual screening. This powerful computational method leverages the three-dimensional structure of the KRAS G12D protein to identify potential small molecule binders from large compound databases. mdpi.comnih.gov Researchers have successfully screened millions of compounds against the known binding sites of the KRAS G12D protein. mdpi.comdntb.gov.ua For instance, a study employing this technique screened over 1.7 million compounds to identify novel non-covalent inhibitors. mdpi.com The process involves docking these virtual compounds into the target protein's binding pocket and using scoring functions to rank them based on their predicted binding affinity. This initial filtering significantly narrows down the number of compounds for more intensive computational and experimental evaluation. nih.gov
Molecular Docking and Dynamics Simulations
Following virtual screening, molecular docking and molecular dynamics (MD) simulations are employed to refine the understanding of inhibitor binding. mdpi.commdpi.com Molecular docking predicts the preferred orientation of an inhibitor when bound to the KRAS G12D protein, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com
MD simulations take this analysis a step further by simulating the movement of the protein and the inhibitor over time, offering a dynamic view of their interaction. mdpi.comnih.gov These simulations, often run for hundreds of nanoseconds, provide crucial information on the stability of the inhibitor-protein complex and can reveal conformational changes in the protein upon inhibitor binding. mdpi.comnih.gov This detailed understanding of the dynamic behavior is instrumental in optimizing lead compounds to achieve higher affinity and selectivity. mdpi.com
Pharmacophore Modeling
Pharmacophore modeling is another key computational strategy used in the design of KRAS G12D inhibitors. mdpi.comfrontiersin.org A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to the KRAS G12D target. mdpi.comresearchgate.net These models can be generated based on the structure of a known inhibitor-protein complex (structure-based) or a set of known active molecules (ligand-based). mdpi.comnih.gov
Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large compound libraries for molecules that match the required chemical features. nih.govfrontiersin.org This approach is particularly effective in identifying novel chemical scaffolds that can serve as starting points for the development of new inhibitor series. For example, a pharmacophore model for KRAS G12D inhibitors was developed featuring two aromatic features and two hydrogen-bond donors. researchgate.net
Rational Design Approaches
Building upon the insights gained from computational methods, rational design strategies focus on exploiting the unique biochemical and structural features of the KRAS G12D mutant to develop highly selective inhibitors.
Exploiting Unique Features of the G12D Mutation (e.g., Asp12 for salt bridge formation)
A cornerstone of the rational design of KRAS G12D inhibitors is the direct targeting of the aspartate-12 (Asp12) residue, which is unique to this mutant. nih.govnih.gov Unlike the wild-type glycine, the negatively charged carboxylate group of Asp12 presents a unique opportunity for designing inhibitors that can form a strong, stabilizing salt bridge. nih.govbiorxiv.org
Researchers have successfully designed inhibitors containing a piperazine (B1678402) moiety, which, under physiological conditions, is protonated and can form a direct salt bridge with the Asp12 residue. nih.govresearchgate.net Crystallographic studies have confirmed this interaction, providing a clear structural basis for the inhibitor's selectivity for the G12D mutant. nih.govnih.gov This strategy has proven effective for developing inhibitors that can bind to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D. nih.govbiorxiv.org
| Inhibitor | Key Interaction with Asp12 | Binding Confirmation |
| TH-Z827 | Salt bridge | X-ray Crystallography nih.gov |
| TH-Z835 | Salt bridge | X-ray Crystallography nih.govnih.gov |
Allosteric Pocket Identification and Targeting (e.g., Switch I/II Allosteric Pocket)
A significant breakthrough in targeting KRAS has been the identification and exploitation of an allosteric pocket located between the Switch I and Switch II regions of the protein, often referred to as the S-I/II pocket. nih.govpnas.org This pocket is not readily apparent in all conformational states of the protein but can be induced to form upon inhibitor binding. biorxiv.org
Targeting this allosteric site offers a distinct advantage over competing with the high-affinity binding of GTP at the active site. Inhibitors designed to bind within the S-I/II pocket can effectively lock the KRAS protein in an inactive conformation, preventing its interaction with downstream effector proteins and thereby blocking oncogenic signaling. nih.gov The development of inhibitors like BI-2852 demonstrated the feasibility of targeting this pocket. mdpi.comnih.gov Subsequent research has focused on optimizing interactions within this pocket to enhance inhibitor potency and selectivity for the G12D mutant. nih.govpnas.org The plasticity of this pocket, as revealed by molecular dynamics simulations, continues to be an area of active investigation for the design of next-generation KRAS G12D inhibitors. nih.govpnas.org
| Compound/Inhibitor Series | Targeted Pocket | Significance |
| BI-2852 | Switch I/II Pocket mdpi.comnih.gov | Proof-of-concept for targeting the S-I/II allosteric site. |
| MRTX1133 | Switch II Pocket pnas.orgaacrjournals.org | A potent and selective inhibitor that binds to this pocket. |
| KRB-456 | Switch I/II Pocket nih.gov | Binds to a dynamic allosteric pocket in this region. |
Targeted Protein Degradation (TPD) Modalities for KRAS G12D
Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy to eliminate pathogenic proteins, offering a distinct advantage over traditional inhibition. nih.govnih.gov This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to specifically eradicate target proteins like the KRAS G12D mutant. nih.gov The most prominent TPD technology is the Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity. nih.govnih.gov This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
PROTACs offer a catalytic mode of action and can often be effective at lower concentrations than traditional inhibitors. This approach is particularly promising for historically "undruggable" targets and has been actively pursued for various KRAS mutants. nih.govastellas.com For KRAS G12D, PROTACs are designed with a moiety that binds to the mutant KRAS protein, a linker, and a ligand that recruits an E3 ligase. nih.gov
Several preclinical PROTAC degraders for KRAS G12D have shown significant promise:
ASP3082 : This first-in-class, novel KRAS G12D-targeted protein degrader has demonstrated a favorable safety profile and encouraging single-agent clinical activity in heavily pretreated patients with advanced solid tumors, including pancreatic, colorectal, and non-small cell lung cancer. youtube.comyoutube.com In a Phase 1 trial, ASP3082 showed dose-dependent degradation of the KRAS G12D protein. youtube.com The development of ASP3082 showcases the successful clinical translation of preclinical quantitative pharmacology. youtube.comyoutube.com
RP03707 : This PROTAC compound efficiently induces the degradation of the KRAS G12D protein, achieving a DC50 (concentration for 50% degradation) in the sub-nanomolar range in AsPc-1 cancer cells. aacrjournals.org Treatment with RP03707 led to the elimination of over 90% of G12D proteins within 24 hours and suppressed downstream MAPK signaling. aacrjournals.org It has demonstrated superior anti-proliferative efficacy compared to enzyme inhibitors in multiple KRAS G12D mutant cell lines and significant tumor growth inhibition in mouse xenograft models with infrequent dosing. aacrjournals.org
Other Investigational Degraders : Research has identified KRAS PROTAC® degraders that exhibit picomolar potency in degrading KRAS G12D in vitro. aacrjournals.org These molecules selectively target the G12D mutant over wild-type KRAS and other isoforms, suppress both MAPK and PI3K/AKT signaling pathways, and induce apoptosis. aacrjournals.org A single dose of one such G12D PROTAC resulted in prolonged KRAS degradation and significant pathway suppression for up to one week in an in vivo model. aacrjournals.org
The potential of TPD is not just in overcoming resistance mechanisms seen with inhibitors but also in its broad applicability, with the potential to be adapted for different target proteins and tissue types. astellas.comaacrjournals.org
Table 1: Examples of KRAS G12D Protein Degraders and Their Reported Activities
| Compound/Program | Type | Key Research Findings |
| ASP3082 | PROTAC | First-in-class selective KRAS G12D degrader; encouraging clinical activity in Phase 1 trials for solid tumors. youtube.comyoutube.com |
| RP03707 | PROTAC | Sub-nanomolar DC50 in AsPc-1 cells; >90% G12D protein degradation in 24 hours; tumor regression in mouse models. aacrjournals.org |
| Arvinas PROTACs | PROTAC | Picomolar degradation potency in vitro; selective for G12D mutant; prolonged in vivo pharmacodynamic effect. aacrjournals.org |
Multivalent Binding Strategies
A novel approach to targeting the active, GTP-bound state of RAS involves the use of multivalent or tri-complex inhibitors. youtube.com This strategy employs small molecules that bind non-covalently to an abundant, endogenous intracellular protein, such as cyclophilin A (CypA), to form a binary complex. youtube.com This new complex then acts as the inhibitory entity, selectively engaging the active RAS(ON) conformation and sterically blocking its interactions with downstream effector proteins. youtube.com
This strategy has been successfully applied to develop mutant-selective inhibitors for various KRAS mutations. For the G12D mutant, the compound RMC-9805 was developed. It operates through this tri-complex mechanism, where it first forms a non-covalent complex with cyclophilin A. This binary complex then irreversibly binds to the mutant aspartic acid of KRAS G12D. youtube.comnih.gov This unique mechanism has shown encouraging preliminary anti-tumor activity in patients with advanced solid tumors harboring the KRAS G12D mutation. youtube.com
Another inhibitor, RMC-6236 , is a RAS(ON) multi-selective inhibitor that non-covalently targets the active state of various mutant and wild-type RAS isoforms, demonstrating the broader applicability of targeting the active conformation. youtube.com
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and drug-like properties of KRAS G12D inhibitors. nih.gov Unlike KRAS G12C, which has a reactive cysteine that can be targeted by covalent inhibitors, the G12D mutation features an aspartic acid, which is a less favorable target for covalent attachment. nih.gov Therefore, a key strategy has been the design of non-covalent inhibitors that can form specific interactions, such as a salt bridge, with the mutant Asp12 residue. nih.gov
Initial design efforts often started from scaffolds of G12C inhibitors. nih.gov One successful approach involved modifying a G12C inhibitor scaffold by replacing the covalent warhead with a basic amine, like a piperazine moiety. This was designed to form a salt bridge with the acidic Asp12 of KRAS G12D. nih.gov Crystallographic studies confirmed that this salt-bridge interaction occurs and that the inhibitor binding induces a pocket in the switch-II region. nih.gov
Further SAR studies have explored different chemical scaffolds and substitutions to enhance binding affinity and selectivity.
Quinazoline (B50416) Scaffold : A structure-based design program utilizing a quinazoline core led to the discovery of potent and selective KRAS G12D inhibitors. nih.gov SAR development focused on modifications at the C4 position, where replacing a monocyclic amine with a fused bicyclic amine significantly improved the thermal shift (a measure of binding affinity). nih.gov The lead compound from this series, ERAS-5024 , showed single-digit nanomolar potency in inhibiting ERK1/2 phosphorylation and cell proliferation. nih.gov
Thieno[2,3-d]pyrimidine (B153573) Scaffold : Using a combinatorial virtual screening approach, researchers identified thieno[2,3-d]pyrimidine analogs as KRAS G12D inhibitors. mdpi.com The compound KD-8 from this series displayed potent antiproliferative activity in KRAS G12D-mutated cancer cell lines. mdpi.com
General SAR Observations : Studies have shown that electron-donating groups, such as hydroxyl groups, can increase the anticancer potency of certain inhibitor series. researchgate.net In the optimization of a quinazoline-based inhibitor, adding a cyano substituent formed a new hydrogen bond with the backbone of Glu63, while a CF3 group at the C6 position achieved optimal binding in a nearby pocket. nih.gov
The compound KRAS G12D inhibitor 13 is identified in a patent as a potent inhibitor for the research of KRAS G12D-mediated cancer. medchemexpress.com It is also referred to as compound 142 in patent WO2021108683A1, which describes covalent RAS inhibitors. medchemexpress.com While detailed public SAR data for this specific compound is limited, its origin from a patent on covalent inhibitors suggests it may incorporate a reactive warhead designed to interact with the KRAS protein, a strategy that continues to be explored even for non-cysteine mutations. nih.gov
Table 2: Structure-Activity Relationship Insights for KRAS G12D Inhibitors
| Scaffold/Series | Key Structural Feature | Impact on Activity | Representative Compound |
| Piperazine-modified | Methyl-substituted piperazine | Forms a salt bridge with Asp12, enabling binding to both GDP and GTP-bound states. nih.gov | TH-Z835 nih.gov |
| Quinazoline | Fused bicyclic amine at C4 position | Increased thermal shift, indicating improved binding affinity. nih.gov | ERAS-5024 nih.gov |
| Quinazoline | Cyano and CF3 substitutions | Formed additional hydrogen bonds and optimized pocket binding. nih.gov | Compound 14 nih.gov |
| Thieno[2,3-d]pyrimidine | Core scaffold | Potent antiproliferative activity on KRAS G12D cell lines. mdpi.com | KD-8 mdpi.com |
Mechanisms of Acquired and Intrinsic Resistance to Kras G12d Inhibitors in Preclinical Settings
On-Target Resistance Mechanisms
On-target resistance mechanisms directly involve the KRAS G12D protein, either through secondary mutations that interfere with inhibitor binding, amplification of the KRAS gene, or the activation of other KRAS alleles.
Emergence of Secondary KRAS Mutations Affecting Inhibitor Binding
Preclinical models of acquired resistance to KRAS G12D inhibitor 13 have demonstrated the emergence of secondary mutations within the KRAS gene. These mutations can alter the structure of the inhibitor's binding site, thereby reducing its efficacy. In cell line models continuously exposed to increasing concentrations of MRTX1133, secondary mutations such as Y96N and H95Q have been identified. aacrjournals.org These mutations are analogous to resistance mechanisms observed with KRAS G12C inhibitors and are believed to be significant drivers of resistance by disrupting the non-covalent interaction between the inhibitor and the KRAS G12D protein. aacrjournals.org
KRAS Gene Amplification
Amplification of the KRAS gene, leading to an overabundance of the KRAS G12D protein, is another mechanism of on-target resistance. This increased protein expression can overwhelm the inhibitor, rendering it less effective at standard concentrations. While extensively documented as a resistance mechanism for KRAS G12C inhibitors, evidence also points to its relevance in the context of KRAS G12D inhibition. nih.gov In a preclinical mouse model of pancreatic ductal adenocarcinoma (PDAC) treated with MRTX1133, drug resistance was accompanied by amplification of the Kras gene. broadinstitute.org This suggests that increasing the dosage of the target protein is a direct strategy for cancer cells to overcome the inhibitory pressure of the drug.
Activation of Alternative KRAS Alleles
Cancer cells can also develop resistance by activating alternative, or wild-type, RAS isoforms. aacrjournals.orgnih.gov Inhibition of the mutant KRAS G12D can lead to a feedback reactivation of upstream signaling, resulting in the activation of wild-type RAS proteins like HRAS and NRAS. nih.gov This activation of other RAS family members can then continue to drive downstream signaling pathways, effectively bypassing the inhibition of the G12D mutant allele and sustaining cancer cell proliferation and survival. aacrjournals.orgnih.gov
Off-Target Resistance Mechanisms
Off-target resistance mechanisms involve the activation of signaling pathways that are parallel to or downstream of KRAS, allowing cancer cells to circumvent their reliance on the KRAS G12D oncoprotein.
Upregulation or Activation of Parallel Oncogenic Pathways
A predominant mechanism of off-target resistance is the activation of alternative oncogenic signaling pathways that can independently drive cell growth and survival. Preclinical studies with MRTX1133 have identified several such bypass tracks. For instance, the upregulation of receptor tyrosine kinases (RTKs) like EGFR and HER2 has been observed in cancer cells treated with MRTX1133. nih.gov This leads to the activation of downstream signaling, compensating for the inhibition of the KRAS pathway. Another identified resistance mechanism involves the activation of YAP1 signaling. nih.gov Furthermore, studies have shown that resistance to MRTX1133 can be associated with a shift toward histone acetylation and the activation of pro-survival FOSL1 signaling. nih.gov
The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway is a critical downstream effector of KRAS and a frequently observed avenue for resistance to KRAS inhibitors. nih.govbroadinstitute.org In preclinical models of both pancreatic and colorectal cancer, acquired resistance to MRTX1133 is associated with the activation of this pathway. broadinstitute.orgresearchgate.net Even in sensitive cell lines, the combination of MRTX1133 with inhibitors of the PI3K-AKT-mTOR pathway has been shown to enhance the anti-tumor activity, suggesting that this pathway plays a crucial role in mitigating the full effects of KRAS G12D inhibition and can be a key driver of resistance. researchgate.net
Research Findings on Resistance to this compound (MRTX1133)
| Resistance Mechanism Category | Specific Mechanism | Preclinical Model | Key Findings | Reference |
|---|---|---|---|---|
| 5.1. On-Target | 5.1.1. Secondary KRAS Mutations | Colorectal and Pancreatic Cancer Cell Lines | Emergence of Y96N and H95Q mutations in KRAS G12D. | aacrjournals.org |
| 5.1.2. KRAS Gene Amplification | Pancreatic Ductal Adenocarcinoma Mouse Model (KPC) | Amplification of the Kras gene observed in drug-resistant tumors. | broadinstitute.org | |
| 5.1.3. Activation of Alternative KRAS Alleles | Colorectal Cancer Models | Feedback activation of wild-type HRAS and NRAS upon MRTX1133 treatment. | nih.gov | |
| 5.2. Off-Target | 5.2.1. Upregulation of Parallel Pathways | Pancreatic Cancer Models | Upregulation and phosphorylation of EGFR and HER2. | nih.gov |
| Pancreatic Cancer Models | Activation of YAP1 signaling. | nih.gov | ||
| Pancreatic Cancer Cell Lines | Global shift toward histone acetylation and activation of FOSL1 signaling. | nih.gov | ||
| 5.2.1.1. PI3K-AKT-mTOR Pathway Activation | Pancreatic and Colorectal Cancer Models | Association of PI3K-AKT-mTOR signaling with resistance. Enhanced anti-tumor activity when combined with mTOR or AKT inhibitors. | broadinstitute.orgresearchgate.net |
Activation of Receptor Tyrosine Kinases (e.g., MET, EGFR)
A primary mechanism of both intrinsic and acquired resistance to KRAS G12D inhibitors is the feedback activation of receptor tyrosine kinases (RTKs). nih.govaacrjournals.org Tumor cells, when faced with the inhibition of the central KRAS G12D oncogene, can adapt by upregulating signaling from cell surface receptors to reactivate downstream pathways, thereby bypassing the inhibitor's effects.
Preclinical studies using KRAS G12D-mutated cancer cell lines have demonstrated that resistance to the selective inhibitor MRTX1133 is associated with the activation of RTKs, including the epidermal growth factor receptor (EGFR) and MET. aacrjournals.orgaacrjournals.org In pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC) models that display innate resistance to MRTX1133, a concurrent activation of EGFR and MET has been observed. aacrjournals.org This RTK activation leads to the reactivation of the MAPK pathway, as evidenced by the rapid recovery of phospho-ERK levels following an initial reduction after inhibitor treatment. aacrjournals.org
Interestingly, the specific RTK involved can be cell-subtype specific. In preclinical models of KRAS G12D-mutant PDAC, epithelial-like cells, which are generally more sensitive to KRAS G12D inhibition, tend to reactivate signaling through EGFR. researchgate.net In contrast, mesenchymal-like PDAC cells, which are more aggressive and intrinsically resistant, predominantly utilize fibroblast growth factor receptors (FGFRs) to drive adaptive RAS reactivation. researchgate.net This differential activation highlights the complexity of resistance and suggests that combination therapies targeting specific RTKs may be necessary to overcome it. researchgate.netaacr.orgfrontiersin.org For instance, in colorectal cancer models, feedback activation of the MAPK pathway is primarily mediated by EGFR. nih.gov
The table below summarizes preclinical findings on RTK activation in response to KRAS G12D inhibition.
| Inhibitor | Cancer Model | Resistance Mechanism | Key Findings |
| MRTX1133 | PDAC & LUAD Cell Lines | Innate Resistance | Activation of EGFR and MET observed in resistant cells. aacrjournals.org |
| MRTX1133 | PDAC Cell Lines | Adaptive Resistance | Epithelial cells show EGFR-mediated RAS reactivation. researchgate.net |
| MRTX1133 | PDAC Cell Lines | Adaptive Resistance | Mesenchymal cells show FGFR-mediated RAS reactivation. researchgate.net |
| MRTX1133 | Acquired Resistant PDAC Model | Acquired Resistance | Increased phosphorylation of multiple RTKs, including ErbB and Eph families, and MET. aacrjournals.org |
Aberrant Activation of Downstream MAPK Pathway Components (e.g., BRAF, MAP2K1, RET)
Cancer cells can develop resistance to KRAS G12D inhibitors by acquiring genetic alterations in components of the downstream mitogen-activated protein kinase (MAPK) pathway. frontiersin.orgascopost.com These "bypass mutations" allow the cell to reactivate the signaling cascade independently of KRAS, rendering the upstream inhibition of KRAS G12D ineffective.
Analysis of clinical samples from patients who developed resistance to KRAS G12C inhibitors (a closely related target) revealed acquired activating mutations in genes such as BRAF, MAP2K1 (encoding MEK1), and RET, as well as oncogenic fusions involving BRAF, RAF1, and RET. nih.govfrontiersin.orgascopost.com These findings are recapitulated in preclinical models. For example, in a patient with KRAS G12C-mutant cancer who developed resistance to the inhibitor adagrasib, post-treatment analysis revealed multiple mutations affecting the RAS-MAPK pathway, including in NRAS, BRAF, and MAP2K1. aacrjournals.org
This convergence on MAPK pathway reactivation suggests it is a common and critical node of resistance. aacrjournals.org The presence of these mutations underscores the rationale for therapeutic strategies that combine KRAS G12D inhibitors with inhibitors of downstream effectors like MEK or other nodes in the MAPK pathway to prevent or overcome resistance. aacrjournals.org
Phenotypic Plasticity and Epithelial-Mesenchymal Transition (EMT)
Phenotypic plasticity, particularly the process of epithelial-to-mesenchymal transition (EMT), is a significant non-genetic mechanism contributing to both intrinsic and acquired resistance to KRAS inhibitors. nih.govelsevierpure.comnih.gov EMT is a cellular program where epithelial cells lose their characteristics, such as cell-cell adhesion, and gain properties of mesenchymal cells, including increased motility and invasiveness. frontiersin.org
In preclinical models of pancreatic cancer treated with the KRAS G12D inhibitor MRTX1133, the emergence of resistance is associated with the activation of an EMT program. elsevierpure.comspringermedizin.de Similarly, in lung and pancreatic cancer, an existing mesenchymal phenotype can contribute to intrinsic resistance to KRAS G12C inhibitors. nih.gov RNA sequencing of MRTX1133-resistant models has shown an upregulation of the epithelial-to-mesenchymal signature. aacrjournals.org This transition can render tumor cells independent of KRAS signaling for their survival and proliferation. nih.govfrontiersin.org
The activation of EMT in resistant cells is often linked to other resistance mechanisms. For instance, in KRAS G12C inhibitor-resistant cells, EMT induction can occur via the activation of the PI3K pathway. frontiersin.org Furthermore, drug-resistant tumors in mouse models of KRAS G12D-driven pancreatic cancer exhibit a partial-EMT (pEMT) state, a hybrid state that is particularly difficult to target. springermedizin.de
| Cancer Type | Resistance Context | Key EMT-Related Findings |
| Pancreatic Cancer | Acquired resistance to MRTX1133 | Resistance is associated with activation of EMT and PI3K-AKT-mTOR signaling. elsevierpure.comnih.gov |
| Pancreatic Cancer | Acquired resistance to MRTX1133 | Drug-resistant tumors exhibit a partial-EMT (pEMT) state. springermedizin.de |
| Lung & Pancreatic Cancer | Intrinsic and acquired resistance | A mesenchymal phenotype contributes to KRAS inhibitor resistance. nih.gov |
| Lung Cancer | Acquired resistance to KRAS G12C inhibitors | EMT is induced via activation of the PI3K pathway. frontiersin.org |
Tumor Microenvironment Contributions to Resistance
The tumor microenvironment (TME), the complex ecosystem of non-cancerous cells and molecules surrounding a tumor, plays a crucial role in the response and resistance to KRAS G12D inhibition. nih.govyoutube.com
Immune Evasion Mechanisms
Oncogenic KRAS signaling not only drives cancer cell proliferation but also shapes an immunosuppressive TME that helps the tumor evade immune destruction. springermedizin.denih.gov KRAS G12D mutations, in particular, can promote the production of factors like GM-CSF, which attracts immunosuppressive myeloid cells. nih.gov
Preclinical studies with the KRAS G12D inhibitor MRTX1133 have shown that inhibiting the oncogene can remodel the immune microenvironment. Treatment leads to a decrease in immunosuppressive myeloid cells and an increase in the infiltration and activation of cytotoxic CD8+ T cells. aacr.orgnih.govmdanderson.org However, this immune response can be a double-edged sword. Tumors treated with KRAS inhibitors can also show increased expression of T-cell exhaustion markers and immune checkpoint proteins like PD-1, representing an adaptive immune evasion mechanism. aacr.orgfrontiersin.org
Crucially, the efficacy of KRAS G12D inhibition in advanced pancreatic cancer models is dependent on the presence and activity of CD8+ T cells. nih.govmdanderson.org If CD8+ T cells are depleted, tumors progress despite treatment with MRTX1133. mdanderson.org This finding provides a strong rationale for combining KRAS G12D inhibitors with immune checkpoint blockade to prevent immune-mediated resistance and achieve more durable responses. nih.govmdanderson.org
Stromal Remodeling (e.g., Fibroblasts, Matrix, Macrophages)
The stroma, consisting of cancer-associated fibroblasts (CAFs), immune cells like macrophages, and the extracellular matrix, is a key component of the TME that can contribute to therapeutic resistance. In pancreatic cancer, a dense stroma is a well-known barrier to treatment.
Combination Therapeutic Strategies in Preclinical Models to Overcome Resistance and Enhance Efficacy
Co-targeting Downstream Signaling Pathways (e.g., MEK, ERK)
The RAS-RAF-MEK-ERK (MAPK) pathway is a primary signaling cascade through which mutant KRAS drives cancer cell proliferation and survival. nih.gov Therefore, a logical strategy to enhance the effect of KRAS G12D inhibition is to concurrently block downstream nodes in this pathway, such as MEK or ERK.
Inhibition of the KRAS/MEK/ERK pathway is known to be a central regulator of cell survival. aacrjournals.org Preclinical studies have shown that the KRAS G12D inhibitor MRTX1133, much like the MEK inhibitor trametinib, can increase the levels of the pro-apoptotic protein BIM in pancreatic ductal adenocarcinoma (PDAC) cells. aacrjournals.org This suggests a shared mechanism of action that could be exploited in combination therapies.
However, the synergy of combining direct KRAS G12D inhibitors with MEK/ERK inhibitors requires careful consideration of the specific tumor context. For instance, in non-small cell lung cancer (NSCLC) models, co-inhibiting KRAS G12D and ERK resulted in only a weakly additive response, whereas the combination was more effective in KRAS G12C models. nih.gov This highlights that dependencies on specific downstream pathways can vary between different KRAS mutant subtypes. nih.gov Other preclinical studies in pancreatic cancer have shown promise in combining MEK and ERK inhibitors with other agents, suggesting the potential for multi-drug combinations involving KRAS G12D inhibitors. nih.gov
| Combination Strategy | Cancer Model | Key Finding |
| KRAS G12D inhibitor (MRTX1133) + MEK inhibitor (Trametinib) | Pancreatic Ductal Adenocarcinoma (PDAC) | Both inhibitors increase levels of the pro-apoptotic protein BIM, suggesting a potential for synergistic effects on apoptosis. aacrjournals.org |
| KRAS G12D inhibition + ERK inhibition | Non-Small Cell Lung Cancer (NSCLC) | Resulted in a weakly additive anti-tumor response, suggesting context-dependent efficacy. nih.gov |
Combination with SHP2 Inhibitors
SHP2 is a protein tyrosine phosphatase that acts as a critical upstream activator of RAS signaling. nih.govrevmed.com It plays a key role in mediating signals from receptor tyrosine kinases (RTKs) to RAS. nih.gov Inhibition of SHP2 can block this activation signal, making it an attractive partner for KRAS inhibitors to prevent adaptive resistance, where tumor cells reactivate the MAPK pathway to survive. nih.govtargetedonc.com
The combination of SHP2 inhibitors with targeted therapies has shown the potential to resensitize diverse oncogene-driven tumors to treatment. nih.gov In a phase I clinical trial, a patient with KRAS G12D-mutant ovarian cancer who had developed resistance to prior targeted therapy showed a response after treatment with the SHP2 inhibitor PF-07284892 in combination with another targeted agent. nih.gov
Preclinical research has demonstrated that combining SHP2 inhibitors with MEK inhibitors is a promising strategy for KRAS-driven cancers. nih.govtargetedonc.com This dual blockade can more effectively shut down the MAPK pathway and prevent the rebound activation that often limits the efficacy of MEK inhibitors alone. targetedonc.com These findings provide a strong rationale for combining SHP2 inhibitors with direct KRAS G12D inhibitors to achieve a more profound and durable pathway inhibition. nih.govpor-journal.com
| Combination Strategy | Cancer Model | Key Finding |
| SHP2 inhibitor (PF-07284892) + Targeted Therapy | KRAS G12D-Mutant Ovarian Cancer | Overcame acquired resistance and led to a clinical response in a patient who had progressed on prior therapy. nih.gov |
| SHP2 inhibitor + MEK inhibitor | KRAS-Amplified/Mutant Cancers | Combination shows potent preclinical efficacy by preventing adaptive resistance and more completely inhibiting the MAPK pathway. nih.govtargetedonc.com |
Co-inhibition of PI3K/AKT/mTOR Pathway Components
Besides the MAPK pathway, the PI3K/AKT/mTOR cascade is another crucial downstream effector of KRAS signaling, regulating cell growth, survival, and metabolism. nih.govnih.gov There is significant crosstalk between the MAPK and PI3K/AKT pathways, and inhibiting one can sometimes lead to compensatory activation of the other. nih.gov This underpins the rationale for dual inhibition.
Preclinical studies in NSCLC have revealed that KRAS G12D-driven models have a particular dependency on the PI3K/AKT/mTOR pathway. nih.govbiorxiv.orgresearchgate.net In these models, the combination of a KRAS G12D inhibitor with an AKT inhibitor resulted in a synergistic enhancement of anti-tumor activity, both in vitro and in vivo. nih.govbiorxiv.org This suggests that for certain cancer types, the PI3K/AKT pathway is a key vulnerability that can be exploited to increase the efficacy of KRAS G12D-targeted therapy. nih.govresearchgate.net The strategy of combining KRAS G12C inhibitors with inhibitors of the PI3K/AKT/mTOR pathway is already under clinical investigation, lending further support to exploring this approach for KRAS G12D-mutant tumors. por-journal.comnih.gov
| Combination Strategy | Cancer Model | Key Finding |
| KRAS G12D inhibition + AKT inhibition | Non-Small Cell Lung Cancer (NSCLC) | Synergistically enhanced anti-tumor activity in preclinical models, highlighting a specific dependency of KRAS G12D tumors on the PI3K/AKT/mTOR pathway. nih.govbiorxiv.org |
| KRAS inhibition + PI3K/AKT/mTOR inhibition | Various KRAS-mutant cancers | Explored as a strategy to overcome resistance driven by pathway crosstalk and compensatory signaling. nih.govnih.gov |
Integration with Immunotherapeutic Approaches (e.g., Immune Checkpoint Inhibitors)
A groundbreaking area of research involves combining KRAS G12D inhibitors with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1. ecancer.orgaacrjournals.org KRAS G12D mutations are prevalent in cancers like pancreatic adenocarcinoma, which are notoriously resistant to immunotherapy due to an immunosuppressive tumor microenvironment (TME). mdanderson.org
Preclinical studies have compellingly shown that KRAS G12D inhibition can reprogram the TME to be more favorable for an anti-tumor immune response. ecancer.orgmdanderson.orgnih.gov The KRAS G12D inhibitor MRTX1133 was shown to increase the infiltration of tumor-killing CD8+ T cells while decreasing the presence of immunosuppressive myeloid cells. mdanderson.orgnih.gov Mechanistically, KRAS G12D inhibition leads to the upregulation of the Fas protein on cancer cells, which makes them targets for destruction by CD8+ T cells through the Fas-FasL pathway. nih.govelsevierpure.com
While MRTX1133 monotherapy induced tumor regression in preclinical pancreatic cancer models, the tumors often relapsed. mdanderson.org However, combining MRTX1133 with ICIs led to complete and durable tumor elimination and significantly improved survival. ecancer.orgmdanderson.orgsciencedaily.comcancerletter.com This synergistic effect was dependent on the activation of CD8+ T cells. mdanderson.org Similar synergistic outcomes were observed when combining the KRAS G12D inhibitor RMC-9805 with an anti-PD-1 antibody in preclinical cancer models, resulting in complete responses. aacrjournals.org These findings provide a powerful rationale for clinical trials combining KRAS G12D inhibitors with immunotherapy. nih.govnih.gov
| Combination Strategy | Cancer Model | Key Finding |
| KRAS G12D inhibitor (MRTX1133) + Immune Checkpoint Inhibitors | Pancreatic Cancer | Led to durable tumor elimination and significantly improved survival outcomes in preclinical models. ecancer.orgmdanderson.orgsciencedaily.com |
| KRAS G12D inhibitor (RMC-9805) + Anti-PD-1 | Pancreatic Cancer | Resulted in complete tumor responses, demonstrating synergy between KRAS G12D inhibition and immune checkpoint blockade. aacrjournals.org |
| KRAS G12D inhibitor (HRS-4642) + Immune Checkpoint Inhibitors | Solid Tumors | Preclinical evidence supports the combination to enhance anti-tumor immunity. nih.govspringermedizin.de |
Synergistic Effects with Conventional Chemotherapy Agents (e.g., 5-FU, Proteasome Inhibitors like Carfilzomib)
Combining KRAS G12D inhibitors with conventional chemotherapy is another promising avenue to enhance therapeutic efficacy. Preclinical data has demonstrated a strong synergy between the KRAS G12D inhibitor MRTX1133 and the chemotherapy agent fluorouracil (5-FU) in both pancreatic and colorectal cancer models. nih.gov
Furthermore, studies involving the KRAS G12D inhibitor HRS-4642 have shown synergistic anti-tumor effects when combined with the proteasome inhibitor carfilzomib. nih.govspringermedizin.depreprints.org This combination was effective at killing mutant cell lines and inhibiting tumor growth in both in vitro and in vivo models. nih.gov The mechanism appeared to involve favorable modulation of the tumor immune microenvironment, providing another link between targeted therapy and immune response. springermedizin.de Additionally, preclinical data supports combining a RAF/MEK clamp (avutometinib) and a FAK inhibitor with standard-of-care chemotherapy, such as gemcitabine (B846) and nab-paclitaxel, which induced tumor regressions in pancreatic cancer models. businesswire.com
| Combination Strategy | Cancer Model | Key Finding |
| KRAS G12D inhibitor (MRTX1133) + Fluorouracil (5-FU) | Pancreatic and Colorectal Cancer | Demonstrated strong synergistic anti-tumor effects in preclinical models. nih.gov |
| KRAS G12D inhibitor (HRS-4642) + Proteasome Inhibitor (Carfilzomib) | Solid Tumors | Exerted synergistic anti-tumor effects in vitro and in vivo, partly by modulating the immune microenvironment. nih.govspringermedizin.depreprints.org |
Combination with EGFR Inhibitors
In certain cancers, particularly colorectal cancer (CRC), inhibition of the MAPK pathway can trigger a feedback loop that reactivates the pathway through upstream receptors like the epidermal growth factor receptor (EGFR). nih.govnih.gov This adaptive resistance mechanism has been well-documented for KRAS G12C inhibitors in CRC, where monotherapy has limited efficacy, but combining it with an EGFR inhibitor like cetuximab significantly improves outcomes. nih.gov
This same rationale is now being applied to KRAS G12D-mutant cancers. Crucially, preclinical data has shown that the EGFR inhibitor cetuximab enhances the efficacy of the KRAS G12D inhibitor MRTX1133 in CRC models. nih.gov This suggests that the combination of a KRAS G12D inhibitor with an EGFR inhibitor could be a promising and necessary strategy to overcome adaptive resistance in patients with KRAS G12D-mutated CRC. nih.gov
| Combination Strategy | Cancer Model | Key Finding |
| KRAS G12D inhibitor (MRTX1133) + EGFR inhibitor (Cetuximab) | Colorectal Cancer (CRC) | Cetuximab enhanced the efficacy of MRTX1133 in preclinical models, suggesting a promising strategy to overcome adaptive feedback resistance. nih.gov |
Strategies to Reprogram the Tumor Microenvironment
The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. Strategies that can favorably alter the TME from an immunosuppressive to an immune-active state are highly sought after. As detailed in the immunotherapy section (6.4), KRAS G12D inhibitors have demonstrated a profound ability to reprogram the TME.
Studies with the inhibitor MRTX1133 in pancreatic cancer models showed that it reverses tumor growth and remodels the TME by increasing the infiltration of CD8+ effector T cells, decreasing suppressive myeloid cells, and reprogramming cancer-associated fibroblasts (CAFs). mdanderson.orgnih.govelsevierpure.com A key mechanistic insight is that KRAS G12D inhibition induces the expression of the death receptor FAS on cancer cells. nih.govelsevierpure.comnih.gov This reprogramming makes the cancer cells susceptible to being killed by the newly infiltrated CD8+ T cells. nih.govelsevierpure.com
Similarly, the KRAS G12D inhibitor HRS-4642, both alone and in combination with carfilzomib, was found to promote the invasion and activation of CD4+ and CD8+ T cells within the tumor, making the TME more "immune-permissive". springermedizin.depreprints.org These findings underscore that the efficacy of KRAS G12D inhibitors is not solely due to direct cancer cell killing but also through a powerful modulation of the surrounding TME, turning a "cold" tumor "hot" and creating opportunities for synergistic combinations with immunotherapies. mdanderson.org
| Strategy | Key Preclinical Findings |
| KRAS G12D Inhibition (MRTX1133) | Increases intratumoral CD8+ effector T cells, decreases myeloid infiltration, and reprograms cancer-associated fibroblasts in pancreatic cancer models. mdanderson.orgnih.govelsevierpure.com |
| KRAS G12D Inhibition (MRTX1133) | Induces FAS expression on cancer cells, promoting CD8+ T cell-mediated killing. nih.govelsevierpure.comnih.gov |
| KRAS G12D Inhibition (HRS-4642) | Promotes the invasion and activation of CD4+ and CD8+ T cells, making the tumor immune microenvironment more permissive. springermedizin.depreprints.org |
Advanced Methodologies and Assays for Characterizing Kras G12d Inhibitor Activity and Engagement
Biochemical Characterization Assays
Biochemical assays are fundamental in the early stages of drug discovery, providing a direct measure of an inhibitor's interaction with the purified KRAS G12D protein. These cell-free systems are essential for quantifying binding affinity and the direct impact on the protein's core functions.
Nucleotide Exchange Assays (NEA)
Nucleotide Exchange Assays (NEAs) are critical for evaluating inhibitors that function by locking KRAS in its inactive, GDP-bound state. The principle of this assay is to monitor the rate at which GDP is released and replaced by GTP, a process facilitated by Guanine Nucleotide Exchange Factors (GEFs) like SOS1. aurorabiolabs.combpsbioscience.com Inhibitors that stabilize the GDP-bound state will prevent or slow down this exchange.
These assays often employ fluorescently labeled GDP analogs, such as BODIPY-GDP, which exhibit a change in fluorescence upon binding to KRAS. bpsbioscience.comamsbio.com When KRAS is pre-loaded with BODIPY-GDP, the addition of unlabeled GTP and a GEF initiates the exchange, leading to the displacement of the fluorescent GDP and a corresponding decrease in signal. bpsbioscience.com An effective inhibitor will prevent this displacement, causing the fluorescence signal to remain high. bpsbioscience.com The assay can be configured in multiple formats, including titrating the inhibitor at a fixed GTP concentration or vice versa, offering flexibility for screening and profiling. amsbio.com Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another common readout for this type of assay. aurorabiolabs.com
Data from these assays are typically reported as IC50 values, representing the concentration of the inhibitor required to block 50% of the nucleotide exchange activity. For instance, the well-characterized KRAS G12D inhibitor MRTX1133 has demonstrated potent inhibition in nucleotide exchange assays. acs.org
Table 1: Representative Nucleotide Exchange Inhibition Data for a KRAS G12D Inhibitor This table displays sample data for the representative inhibitor MRTX1133, as specific data for KRAS G12D inhibitor 13 is not publicly available.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. WT |
|---|---|---|---|---|
| MRTX1133 | KRAS G12D | SOS1-mediated NEA | 0.14 | ~38x |
| MRTX1133 | KRAS (WT) | SOS1-mediated NEA | 5.37 | - |
| MRTX1133 | KRAS G12C | SOS1-mediated NEA | 4.91 | - |
| MRTX1133 | KRAS G12V | SOS1-mediated NEA | 7.64 | - |
Data sourced from a study by DiscoverX. acs.org
Protein-Protein Interaction (PPI) Assays
A key consequence of KRAS activation is its ability to bind to downstream effector proteins, such as RAF kinases, initiating signaling cascades that drive cell proliferation. Protein-Protein Interaction (PPI) assays are designed to measure how effectively an inhibitor can disrupt this critical interaction. nih.gov
These assays can be performed in various formats. A common method involves incubating the KRAS G12D protein with its effector, such as the Ras-Binding Domain (RBD) of c-RAF, and then measuring the extent of binding in the presence of an inhibitor. bpsbioscience.com For example, a coupled nucleotide exchange assay can first activate GDP-loaded KRAS G12D with SOS1 and GTP, and then introduce the RBD of c-RAF to assess binding. bpsbioscience.com Technologies like AlphaScreen, which uses donor and acceptor beads that generate a signal when brought into proximity by the protein interaction, are often used for readout. bpsbioscience.comvincibiochem.it A successful inhibitor will reduce the interaction, leading to a decrease in the AlphaScreen signal. Some studies have also used pulldown assays from cell lysates to show that an inhibitor can block the interaction between KRAS G12D and endogenous RAF proteins. biorxiv.org
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of an inhibitor to its target protein in real-time. nih.gov This method provides detailed information on the association rate (k_a_) and dissociation rate (k_d_) of the inhibitor-protein complex, from which the equilibrium dissociation constant (K_D_) is calculated (K_D_ = k_d_ / k_a_). A lower K_D_ value signifies a higher binding affinity.
In a typical SPR experiment, the KRAS G12D protein is immobilized on a sensor chip. A solution containing the inhibitor is then flowed over the surface. The binding of the inhibitor to the protein causes a change in the refractive index at the surface, which is detected as a response signal. nih.gov This allows for precise quantification of how quickly the inhibitor binds and how long it remains bound. reactionbiology.com SPR is invaluable for demonstrating an inhibitor's selectivity by comparing its binding affinity to KRAS G12D versus wild-type (WT) KRAS or other KRAS mutants. nih.gov
Table 2: Representative SPR Binding Affinity Data for a KRAS G12D Inhibitor This table displays sample data for the representative inhibitor HRS-4642, as specific data for this compound is not publicly available.
| Compound | Target | K_D_ (nM) | Selectivity vs. WT | Selectivity vs. G12C |
|---|---|---|---|---|
| HRS-4642 | KRAS G12D | - | 17x | 21x |
| HRS-4642 | KRAS (WT) | Higher K_D_ | - | - |
| HRS-4642 | KRAS G12C | Higher K_D_ | - | - |
Data reported in a study by Zhou et al. nih.gov
Thermal Shift Assays (TSA) for Binding Affinity
Thermal Shift Assays (TSA), also known as differential scanning fluorimetry, are used to assess the binding of an inhibitor by measuring its effect on the thermal stability of the target protein. nih.gov The principle is that the binding of a ligand, such as an inhibitor, generally stabilizes the protein structure, resulting in an increase in its melting temperature (T_m_). escholarship.org
In this assay, the KRAS G12D protein is mixed with a fluorescent dye (like SYPRO Orange) that binds to hydrophobic regions of the protein. nih.gov As the temperature is gradually increased, the protein unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. The T_m_ is the temperature at which 50% of the protein is unfolded. The presence of a binding inhibitor will shift this melting curve to a higher temperature. The magnitude of this thermal shift (ΔT_m_) provides a qualitative measure of binding affinity and can be used to screen for compounds that directly engage the target. escholarship.orgnih.gov
Cellular Target Engagement Assays
While biochemical assays are crucial, it is equally important to confirm that an inhibitor can reach and bind to its target within the complex environment of a living cell. Cellular target engagement assays provide this critical validation.
Bioluminescence Resonance Energy Transfer (BRET) Assays (e.g., NanoBRET® TE Intracellular RAS Assay)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for measuring protein-protein interactions and target engagement in live cells. nih.gov The NanoBRET® Target Engagement (TE) Intracellular RAS Assay is specifically designed to quantify the binding of a test compound to a RAS protein in its native cellular environment. promega.compromega.com
The assay works by expressing the target protein, KRAS G12D, as a fusion with a NanoLuc® luciferase enzyme (the BRET donor). nih.gov A fluorescent tracer that is known to bind to the target protein is then added to the cells. When the tracer binds to the KRAS-NanoLuc fusion, it brings the fluorescent acceptor in close proximity to the BRET donor, resulting in energy transfer and a detectable BRET signal. When an unlabeled test compound is introduced, it competes with the tracer for binding to the KRAS G12D target. reactionbiology.com This displacement of the tracer leads to a decrease in the BRET signal, which can be measured to determine the compound's intracellular affinity (IC50). reactionbiology.com This method provides a quantitative measure of target occupancy and intracellular potency, which is more physiologically relevant than biochemical data alone. reactionbiology.compromegaconnections.com
Table 3: Representative Cellular Target Engagement Data for a KRAS G12D Inhibitor This table displays sample data for the representative inhibitor MRTX1133, as specific data for this compound is not publicly available.
| Compound | Assay | Cell Line | Target | IC50 (M) |
|---|---|---|---|---|
| MRTX1133 | NanoBRET TE Assay | HEK293 | KRAS G12D | 3.529e-10 |
Data sourced from Reaction Biology. reactionbiology.com
Compound and Protein List
| Name | Type |
| This compound | Small Molecule Inhibitor |
| MRTX1133 | Small Molecule Inhibitor |
| HRS-4642 | Small Molecule Inhibitor |
| KRAS | Protein (GTPase) |
| SOS1 | Protein (Guanine Nucleotide Exchange Factor) |
| c-RAF | Protein (Kinase) |
Cellular Phosphorylation Activity Assays (e.g., pERK)
To assess the functional impact of this compound within a cellular context, assays measuring the phosphorylation of downstream signaling proteins are crucial. The RAS/MAPK pathway is a key signaling cascade activated by oncogenic KRAS, leading to the phosphorylation of ERK (extracellular signal-regulated kinase). nih.gov Therefore, monitoring the levels of phosphorylated ERK (pERK) serves as a reliable biomarker for KRAS inhibitor activity.
In studies involving KRAS G12D inhibitors, a common approach is to treat cancer cell lines harboring the KRAS G12D mutation with the inhibitor and subsequently measure the levels of pERK. incytemi.com For instance, a decrease in pERK levels in a dose-dependent manner indicates that the inhibitor is effectively blocking the KRAS-mediated signaling pathway. nih.gov This method has been used to demonstrate the potent and selective inhibition of KRAS G12D signaling by various inhibitors. incytemi.com For example, the inhibitor MRTX1133 has been shown to selectively inhibit KRAS G12D and downstream MAPK signaling, as evidenced by reduced pERK levels in vitro. nih.gov Similarly, another inhibitor, INCB161734, potently inhibits ERK phosphorylation in KRAS G12D mutant cell lines. incytemi.com
The selectivity of these inhibitors is a critical parameter. Assays comparing the effect on KRAS G12D mutant cells versus cells with wild-type KRAS or other mutations are essential. incytemi.comnih.gov A significant reduction in pERK in G12D-mutant cells with minimal effect on wild-type cells highlights the inhibitor's specificity. incytemi.com
Below is a representative data table illustrating the type of data generated from such assays:
Table 1: Inhibition of pERK by various KRAS G12D Inhibitors
| Compound | Cell Line | KRAS Mutation | IC₅₀ (pERK) | Source |
|---|---|---|---|---|
| MRTX1133 | Multiple | G12D | Submicromolar | nih.gov |
| INCB161734 | Multiple | G12D | 14.3 nM (mean) | incytemi.com |
This table is for illustrative purposes and combines data from different studies.
In-Cell Western Assays
In-Cell Western assays provide a quantitative, plate-based method for measuring protein levels and modifications directly within fixed cells. This technique offers higher throughput compared to traditional Western blotting and is well-suited for characterizing the dose-dependent effects of inhibitors on target proteins and signaling pathways. acs.org
For this compound, an In-Cell Western assay could be employed to quantify the reduction of pERK levels in response to treatment. This method allows for the simultaneous analysis of multiple concentrations of the inhibitor across different cell lines in a microplate format, generating robust IC₅₀ values for pathway inhibition. The assay involves seeding cells, treating them with the inhibitor, fixing and permeabilizing the cells, and then incubating with primary antibodies specific for the protein of interest (e.g., pERK and total ERK) followed by fluorescently labeled secondary antibodies. The fluorescence intensity is then read on a plate reader, and the ratio of pERK to total ERK is calculated to determine the extent of inhibition.
Structural Biology Techniques
Understanding the precise molecular interactions between an inhibitor and its target protein is fundamental for rational drug design and optimization. Structural biology techniques provide atomic-level insights into these interactions.
Co-crystallography for Ligand-Protein Interactions
Co-crystallography is a powerful technique used to determine the three-dimensional structure of a protein in complex with a ligand, such as an inhibitor. ebiohippo.com This method involves crystallizing the protein-ligand complex and then using X-ray diffraction to determine the atomic coordinates of both the protein and the bound inhibitor.
For this compound, co-crystallography would reveal the specific binding pocket on the KRAS G12D protein and the key amino acid residues involved in the interaction. For example, studies on other KRAS G12D inhibitors like MRTX1133 have successfully used co-crystallography to show that the inhibitor binds to a cryptic allosteric pocket near switch II (SII-P). frontiersin.orgnih.gov This binding stabilizes the protein in an inactive conformation. Similarly, crystallographic studies of the inhibitor TH-Z835 have shown the formation of a salt bridge with the Asp12 residue of the mutant protein, which is crucial for its inhibitory activity. nih.gov
The structural information obtained from co-crystallography is invaluable for understanding the basis of an inhibitor's potency and selectivity, and guides further medicinal chemistry efforts to improve the compound's properties. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of proteins in solution. Unlike crystallography, which provides a static picture, NMR can capture the conformational dynamics of a protein.
Omics-Based Approaches for Pathway Analysis (e.g., RNA-seq, DIA protein profiling)
To gain a comprehensive understanding of the cellular response to KRAS G12D inhibition, "omics"-based approaches are employed. These technologies allow for the global analysis of changes in gene expression (transcriptomics) and protein expression (proteomics).
RNA-sequencing (RNA-seq) can be used to profile the changes in the transcriptome of cancer cells upon treatment with this compound. This can reveal the downstream signaling pathways that are modulated by the inhibitor and identify potential biomarkers of response or resistance. For example, RNA-seq analysis of cells treated with a KRAS G12D inhibitor has revealed downregulation of pathways like the Notch4 signaling pathway. nih.gov
Data-Independent Acquisition (DIA) protein profiling is a mass spectrometry-based proteomics technique that allows for the comprehensive and quantitative analysis of the proteome. nih.gov Applying DIA proteomics to cells treated with this compound would provide a global view of the changes in protein expression, complementing the transcriptomic data from RNA-seq. This can help to identify changes in protein levels that are not reflected at the transcript level and provide a more complete picture of the inhibitor's mechanism of action. Single-cell proteomics has also been used to understand the heterogeneous response of cancer cells to inhibitors like MRTX1133. nih.gov
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| MRTX1133 | |
| INCB161734 | |
| TH-Z835 | |
| BI-2852 | |
| Sotorasib (B605408) (AMG510) | |
| ARS-1620 | |
| Trametinib | |
| MRTX-EX185 | |
| GFH375 | |
| AST2169 | |
| HRS-4642 | |
| Carfilzomib | |
| RMC-9805 | |
| BI-1701963 | |
| BT-1823911 | |
| TH-2801 | |
| TH-2816 | |
| KD-8 | |
| RMC-6236 | |
| Cabozantinib | |
| ZINC78453217 | |
| ZINC70875226 | |
| ZINC64890902 | |
| NPA019556 | |
| NPA032945 | |
| 5-Fluorouracil (5-FU) |
Q & A
Q. What experimental assays are used to evaluate the binding affinity and inhibitory potency of KRAS G12D inhibitors?
- Methodological Answer: Binding affinity is typically assessed using isothermal titration calorimetry (ITC) to measure thermodynamic parameters (KD, ΔG, ΔH, -TΔS) . Nucleotide exchange assays (e.g., BODIPY®-GDP displacement) quantify inhibitor effects on GDP/GTP cycling . Molecular docking (e.g., Schrödinger Maestro with OPLS_2005 force field) predicts binding modes by simulating inhibitor interactions with KRAS G12D's switch-II pocket . Cellular assays, such as KRAS-CRAF interaction and phospho-ERK suppression, validate functional inhibition .
Q. How do KRAS G12D inhibitors differ mechanistically from KRAS G12C inhibitors?
- Methodological Answer: KRAS G12C inhibitors (e.g., sotorasib) exploit a cysteine residue for covalent binding to the GDP-bound (inactive) state . In contrast, KRAS G12D inhibitors (e.g., TH-Z827, GFH375) form non-covalent interactions, such as salt bridges with aspartic acid at position 12, and target both GTP-bound (active) and GDP-bound states . This dual-state inhibition requires structural optimization to achieve high selectivity (e.g., >1,000-fold over wild-type KRAS) .
Q. Which preclinical models are most relevant for testing KRAS G12D inhibitors?
- Methodological Answer: Cell-derived xenograft (CDX) models (e.g., pancreatic PANC-1, colorectal CRC) are standard for in vivo efficacy studies . Intracranial tumor models evaluate blood-brain barrier penetration, critical for targeting CNS metastases . In vitro, KRAS G12D-mutant cell lines are screened using 2D viability assays (e.g., CellTiter-Glo) and phospho-ERK suppression to confirm target engagement .
Advanced Research Questions
Q. What structural biology techniques are critical for elucidating the binding modes of KRAS G12D inhibitors?
- Methodological Answer: X-ray crystallography (resolution ~2.1 Å) resolves inhibitor-KRAS G12D complexes, identifying key interactions (e.g., salt bridges, hydrogen bonds) . Cryo-EM may complement crystallography for flexible regions. NMR-driven dimerization studies (e.g., PRE rates) reveal inhibitor-induced conformational changes in membrane-bound KRAS . Refinement software (e.g., Phenix) ensures structural accuracy, with Ramachandran statistics validating model quality .
Q. How can researchers address discrepancies in inhibitor efficacy between in vitro and in vivo models?
- Methodological Answer: Discrepancies (e.g., poor clinical translation despite strong preclinical data) require pharmacokinetic/pharmacodynamic (PK/PD) optimization . For example, improving oral bioavailability via formulation (e.g., HBW-012336’s tissue enrichment in pancreas/lungs) . Dosing regimens (e.g., twice-daily vs. weekly) must balance target coverage and toxicity . Patient-derived xenograft (PDX) models better recapitulate tumor heterogeneity than CDX .
Q. What strategies are employed to overcome resistance mechanisms in KRAS G12D inhibitor therapy?
- Methodological Answer: Resistance mechanisms include adaptive feedback signaling (e.g., MAPK pathway reactivation). Combination therapies with MEK/RAF inhibitors (e.g., avutometinib) show synergistic effects in vitro and in vivo . PROTAC degraders (e.g., Astellas’ ASP3082) exploit ubiquitination to degrade KRAS G12D, bypassing traditional inhibition .
Q. How can researchers validate the selectivity of KRAS G12D inhibitors against wild-type KRAS and other mutants?
- Methodological Answer: Biochemical selectivity panels compare IC50 values across KRAS variants (G12D, G12C, WT) and related proteins (NRAS, HRAS) . Cellular selectivity is confirmed using isogenic cell lines (e.g., KRAS WT vs. G12D) in proliferation assays . Thermodynamic profiling (ITC) quantifies binding energy differences between mutant and WT KRAS .
Q. What computational methods are used to predict and optimize inhibitor binding to KRAS G12D?
- Methodological Answer: Molecular dynamics simulations model inhibitor-KRAS interactions over time, identifying stable binding poses . Free energy perturbation (FEP) calculations optimize substituents for enhanced affinity . Fragment-based drug design screens small molecules for weak binding, later merged into high-potency compounds .
Q. How do researchers design combination therapies involving KRAS G12D inhibitors to enhance anti-tumor efficacy?
- Methodological Answer: Synergy screens (e.g., matrix dosing of inhibitors + targeted agents) identify potent combinations . For example, GFH375 + avutometinib (RAF/MEK clamp) reduces tumor growth in PDAC models . Transcriptomic profiling of resistant tumors reveals compensatory pathways (e.g., PI3K/AKT) for co-targeting .
Q. What are the emerging challenges in translating KRAS G12D inhibitors to clinical trials?
- Methodological Answer:
Tumor heterogeneity necessitates biomarker-driven trials (e.g., ctDNA monitoring for KRAS G12D) . Dosing optimization must mitigate off-target effects while maintaining efficacy, as seen in phase 1 trials of HRS-4642 . Preclinical validation of intracranial activity is critical for brain-metastatic cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
